4-Azido-1-(2-thienyl)butan-1-one
Overview
Description
4-Azido-1-(2-thienyl)butan-1-one is an organic compound with the molecular formula C8H10N3OS It is characterized by the presence of an azido group (-N3) attached to a butanone backbone, which is further substituted with a thienyl group
Scientific Research Applications
4-Azido-1-(2-thienyl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
Result of Action
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-Azido-1-(2-thienyl)butan-1-one is not well-understood. Factors such as temperature, pH, and the presence of other chemicals could potentially affect its action. For instance, the compound is stored at a temperature of 28°C, suggesting that it may be sensitive to temperature changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-1-(2-thienyl)butan-1-one typically involves the reaction of 1-(2-thienyl)butan-1-one with sodium azide (NaN3) in the presence of a suitable catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the azido group without unwanted side reactions. The general reaction scheme is as follows:
Starting Material: 1-(2-thienyl)butan-1-one
Reagent: Sodium azide (NaN3)
Catalyst: Zinc bromide (ZnBr2)
Solvent: Isopropanol (i-PrOH)
Temperature: 140-170°C
The reaction proceeds through the nucleophilic substitution of the azido group onto the butanone backbone, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Azido-1-(2-thienyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 4-Azido-1-(2-furyl)butan-1-one
- 4-Azido-1-(2-pyridyl)butan-1-one
- 4-Azido-1-(2-phenyl)butan-1-one
Uniqueness
4-Azido-1-(2-thienyl)butan-1-one is unique due to the presence of the thienyl group, which imparts specific electronic and steric properties. This makes it distinct from other azido-substituted butanones and allows for unique reactivity and applications in organic synthesis and materials science .
Properties
IUPAC Name |
4-azido-1-thiophen-2-ylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c9-11-10-5-1-3-7(12)8-4-2-6-13-8/h2,4,6H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMMBQOVMOYHMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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